Aliskirenhydrochlorid

Übersicht

Beschreibung

Aliskiren hydrochloride is a direct renin inhibitor used primarily for the treatment of hypertension. It was developed by Speedel and Novartis and was first approved by the FDA in 2007. Aliskiren hydrochloride works by inhibiting the renin-angiotensin-aldosterone system, which plays a crucial role in regulating blood pressure .

Wirkmechanismus

Target of Action

Aliskiren hydrochloride primarily targets renin , an enzyme secreted by the kidneys . Renin plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance .

Pharmacokinetics

Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of Aliskiren is 2.6% . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Action Environment

The efficacy and stability of Aliskiren can be influenced by various environmental factors. For instance, food intake reduces the mean maximum serum concentration (C max) by 81–85% and the area under the curve (AUC) by 62–71% . Furthermore, Aliskiren is a substrate for P-glycoprotein, which contributes to its relatively low bioavailability . Environmental matrices have evidenced the environmental occurrence of Aliskiren and two transformation products in surface waters (river and seawater), fresh water, sediments and biota .

Wissenschaftliche Forschungsanwendungen

Aliskiren hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying renin inhibitors.

Biology: Investigated for its effects on the renin-angiotensin-aldosterone system.

Medicine: Primarily used for the treatment of hypertension and studied for potential benefits in cardiovascular and renal diseases

Industry: Utilized in the development of new antihypertensive drugs and formulations.

Biochemische Analyse

Biochemical Properties

Aliskiren hydrochloride acts as a renin inhibitor . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease . It normally cleaves the protein angiotensinogen to form angiotensin I . By inhibiting renin, Aliskiren hydrochloride prevents the formation of angiotensin I, thereby reducing the formation of angiotensin II, an active protein .

Cellular Effects

Aliskiren hydrochloride reduces blood pressure by inhibiting renin, leading to a cascade of events that decreases blood pressure . This reduction in blood pressure lowers the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Molecular Mechanism

The molecular mechanism of action of Aliskiren hydrochloride involves its role as a renin inhibitor . Renin, secreted by the kidneys when blood volume and renal perfusion decrease, normally cleaves the protein angiotensinogen to form angiotensin I . Aliskiren hydrochloride inhibits this action of renin, preventing the formation of angiotensin I and subsequently, angiotensin II .

Temporal Effects in Laboratory Settings

Aliskiren hydrochloride is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1 to 3 hours . Steady-state plasma concentrations of Aliskiren hydrochloride are achieved within 7-8 days of regular administration .

Dosage Effects in Animal Models

In animal models of inflammation, Aliskiren hydrochloride, in a dose-dependent pattern, significantly decreased inflammation by attenuating the percentage of exudate, granuloma, and paw edema .

Metabolic Pathways

Aliskiren hydrochloride is mainly eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren hydrochloride accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Transport and Distribution

Aliskiren hydrochloride is mainly excreted via the hepatobiliary route and by oxidative metabolism by hepatic cytochrome enzymes . Approximately one-quarter of the absorbed dose appears in the urine as unchanged parent drug .

Subcellular Localization

Given its mechanism of action as a renin inhibitor, it is likely to interact with renin at the site of its activity, which is in the juxtaglomerular cells of the kidney .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aliskiren hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes involves the preparation of aliskiren monofumarate, which is then converted to aliskiren hydrochloride. The process includes the use of various reagents such as acetonitrile, ethanol, and methanol .

Industrial Production Methods: Industrial production of aliskiren hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent evaporation methods and the use of proliposomes to improve oral drug delivery .

Analyse Chemischer Reaktionen

Types of Reactions: Aliskiren hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Conversion to carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Reactions involving the replacement of functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Conditions may involve nucleophilic or electrophilic reagents depending on the desired product.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted aliskiren derivatives.

Vergleich Mit ähnlichen Verbindungen

- Angiotensin-Converting Enzyme Inhibitors (e.g., enalapril)

- Angiotensin II Receptor Blockers (e.g., losartan)

Comparison:

- Mechanism of Action: Unlike angiotensin-converting enzyme inhibitors and angiotensin II receptor blockers, which act downstream in the renin-angiotensin-aldosterone system, aliskiren hydrochloride inhibits the system at its origin by blocking renin.

- Efficacy: Aliskiren hydrochloride has been shown to be effective in reducing blood pressure, but its long-term benefits compared to other antihypertensive agents are still under investigation .

Aliskiren hydrochloride stands out due to its unique mechanism of action, targeting the renin-angiotensin-aldosterone system at its source, which may offer advantages in certain clinical scenarios.

Eigenschaften

IUPAC Name |

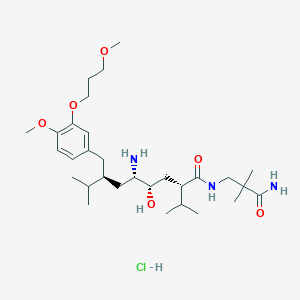

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJUIBZAXCXFMZ-NATPOTRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3049045 | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

588.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173399-03-6 | |

| Record name | Aliskiren hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173399036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliskiren hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALISKIREN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WAZ9G9ABT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![1H-Pyrazolo[3,4-b]pyridine-3-diazonium Tetrafluoroborate(1-)](/img/structure/B26216.png)

![1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B26217.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetic Acid](/img/structure/B26218.png)

![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile](/img/structure/B26220.png)